molecular formula C28H23N3O5 B070608 2-[3-(Dimethylamino)-6-dimethylazaniumylidenexanthen-9-yl]-5-(2,5-dioxopyrrol-1-yl)benzoate CAS No. 174568-68-4

2-[3-(Dimethylamino)-6-dimethylazaniumylidenexanthen-9-yl]-5-(2,5-dioxopyrrol-1-yl)benzoate

Cat. No. B070608
M. Wt: 481.5 g/mol
InChI Key: GXCPCIODYFPPQV-UHFFFAOYSA-N
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Description

Introduction 2-[3-(Dimethylamino)-6-dimethylazaniumylidenexanthen-9-yl]-5-(2,5-dioxopyrrol-1-yl)benzoate is a complex organic compound, researched for its potential in synthesizing heterocyclic systems and other chemical properties.

Synthesis Analysis The synthesis of related compounds often involves the reaction of specific precursors. For instance, methyl 2-(benzyloxycarbonyl)amino-3-dimethylaminopropenoate, a related compound, is prepared from methyl N-(benzyloxycarbonyl)glycinate and t-butoxybis(dimethylamino)methane (Toplak, Svete, Stanovnik, & Grdadolnik, 1999). Such methods are crucial in the synthesis of multifunctional compounds that can lead to various heterocyclic systems.

Molecular Structure Analysis The molecular structure of related compounds is often elucidated using techniques like X-ray diffraction. For example, the molecular structure of 3-(4-(dimethylamino)benzylidene)-1,5-dioxaspiro[5.5] undecane-2,4-dione was determined using elemental analysis, IR, UV-vis spectra, and X-ray diffraction analysis (Zeng, Wu-Lan, Cai, Xue, Guo, & Huan-Mei, 2013).

Chemical Reactions and Properties These compounds are known for participating in various chemical reactions, leading to the formation of heterocyclic systems. For example, methyl 2-benzoylamino-3-dimethylaminopropenoate reacts with carbocyclic and heterocyclic 1,3-diketones to afford various derivatives (Ornik, Čadež, Stanovnik, & Tislér, 1990).

Scientific Research Applications

Amyloid Imaging in Alzheimer's Disease

The development of amyloid imaging ligands for in vivo measurement of amyloid in the brains of patients with Alzheimer's disease represents a significant advancement. Radioligands like [18F]FDDNP and [11C]PIB have been studied in patients and healthy controls, showing a robust difference in PIB retention between mild Alzheimer's patients and controls. This imaging technique facilitates early detection of Alzheimer's disease and could be a valuable tool in evaluating new antiamyloid therapies (Nordberg, 2007).

Antimicrobial Agents

Monoterpenes, such as p-Cymene, are found in over 100 plant species and exhibit a range of biological activities, including antimicrobial effects. The urgent need for new antimicrobial substances to treat communicable diseases, which are becoming more prevalent due to globalization and the evolution of antimicrobial resistance, has led to extensive investigation into the antimicrobial properties of compounds like p-Cymene. This compound's role in traditional medicines as an antimicrobial agent highlights the potential for future studies on its in vivo efficacy and safety (Marchese et al., 2017).

Optoelectronic Materials

The design and development of new conjugated systems for organic optoelectronics have significantly benefited from the incorporation of quinazoline and pyrimidine fragments into π-extended conjugated systems. Such materials are valuable for creating novel optoelectronic materials, including organic light-emitting diodes (OLEDs), which may benefit from the structural and functional properties of compounds related to "2-[3-(Dimethylamino)-6-dimethylazaniumylidenexanthen-9-yl]-5-(2,5-dioxopyrrol-1-yl)benzoate" (Lipunova et al., 2018).

properties

CAS RN

174568-68-4

Product Name

2-[3-(Dimethylamino)-6-dimethylazaniumylidenexanthen-9-yl]-5-(2,5-dioxopyrrol-1-yl)benzoate

Molecular Formula

C28H23N3O5

Molecular Weight

481.5 g/mol

IUPAC Name

2-[3-(dimethylamino)-6-dimethylazaniumylidenexanthen-9-yl]-5-(2,5-dioxopyrrol-1-yl)benzoate

InChI

InChI=1S/C28H23N3O5/c1-29(2)16-5-9-20-23(14-16)36-24-15-17(30(3)4)6-10-21(24)27(20)19-8-7-18(13-22(19)28(34)35)31-25(32)11-12-26(31)33/h5-15H,1-4H3

InChI Key

GXCPCIODYFPPQV-UHFFFAOYSA-N

SMILES

CN(C)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](C)C)C=C3O2)C4=C(C=C(C=C4)N5C(=O)C=CC5=O)C(=O)[O-]

Canonical SMILES

CN(C)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](C)C)C=C3O2)C4=C(C=C(C=C4)N5C(=O)C=CC5=O)C(=O)[O-]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-[3-(Dimethylamino)-6-dimethylazaniumylidenexanthen-9-yl]-5-(2,5-dioxopyrrol-1-yl)benzoate
Reactant of Route 2
2-[3-(Dimethylamino)-6-dimethylazaniumylidenexanthen-9-yl]-5-(2,5-dioxopyrrol-1-yl)benzoate
Reactant of Route 3
Reactant of Route 3
2-[3-(Dimethylamino)-6-dimethylazaniumylidenexanthen-9-yl]-5-(2,5-dioxopyrrol-1-yl)benzoate
Reactant of Route 4
2-[3-(Dimethylamino)-6-dimethylazaniumylidenexanthen-9-yl]-5-(2,5-dioxopyrrol-1-yl)benzoate
Reactant of Route 5
2-[3-(Dimethylamino)-6-dimethylazaniumylidenexanthen-9-yl]-5-(2,5-dioxopyrrol-1-yl)benzoate
Reactant of Route 6
2-[3-(Dimethylamino)-6-dimethylazaniumylidenexanthen-9-yl]-5-(2,5-dioxopyrrol-1-yl)benzoate

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